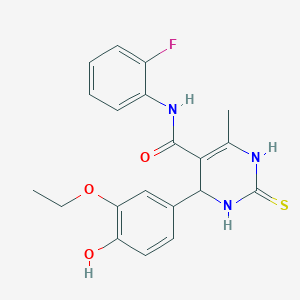

4-(3-ethoxy-4-hydroxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-ethoxy-4-hydroxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-3-27-16-10-12(8-9-15(16)25)18-17(11(2)22-20(28)24-18)19(26)23-14-7-5-4-6-13(14)21/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYGMVBTAOSFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-ethoxy-4-hydroxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of the compound includes a tetrahydropyrimidine core substituted with various functional groups. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the reaction of ethyl acetoacetate with 4-fluoroaniline and subsequent cyclization yields the desired product with a yield of approximately 70% .

Antimicrobial Properties

Research has indicated that compounds similar to this tetrahydropyrimidine derivative exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Caspase activation |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer’s .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 157 |

| Butyrylcholinesterase | 46 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis. For example, it could inhibit the ERK/JNK signaling pathways, which are often dysregulated in cancer .

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of similar tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

- Anticancer Research : In another study focusing on breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers for apoptosis .

Scientific Research Applications

Medicinal Chemistry

Research has identified this compound as a potential candidate for various therapeutic applications due to its structural properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydropyrimidines exhibit cytotoxic effects against cancer cell lines. The unique substituents in this compound may enhance its efficacy as an anticancer agent.

- Anti-inflammatory Properties : Similar compounds have shown promise as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .

Pharmacological Studies

Case studies have explored the pharmacological potential of related compounds:

- A study demonstrated that tetrahydropyrimidine derivatives could serve as effective antihypertensive agents .

- Another investigation highlighted antibacterial properties in similar structures, suggesting that this compound may also possess antimicrobial activity .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxicity of various tetrahydropyrimidine derivatives against human cancer cell lines. The findings indicated that compounds with specific substitutions exhibited significant growth inhibition, suggesting further exploration into the structure-activity relationship (SAR) for optimizing anticancer efficacy.

Case Study 2: Anti-inflammatory Mechanisms

In silico molecular docking studies were conducted to assess the binding affinity of this compound to 5-lipoxygenase. The results indicated strong interactions, supporting its potential as an anti-inflammatory agent. Further experimental validation is required to confirm these findings in vivo.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-ethoxy-4-hydroxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For analogous tetrahydropyrimidine derivatives, starting materials like ethyl 4-hydroxybenzoate and substituted anilines (e.g., 2-fluorophenylamine) are condensed under acidic or basic conditions. Key variables include:

- Solvent selection : Ethanol or acetone improves solubility of intermediates .

- Temperature : Reactions are often conducted between 60–100°C to balance reaction rate and decomposition risks .

- Catalysts : Triethylamine or acetic anhydride can enhance cyclization efficiency .

- Data Consideration : Yields vary significantly with substituent electronic effects; electron-withdrawing groups (e.g., fluorine) may slow nucleophilic steps, requiring extended reaction times .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and substituent positions. For example, the thioxo group (C=S) deshields adjacent protons, observable at δ 10–12 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

- X-ray Crystallography : Single-crystal studies resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar tetrahydropyrimidines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the 3-ethoxy-4-hydroxyphenyl or 2-fluorophenyl groups. For example, replacing the ethoxy group with methoxy or halogens to assess electronic effects on target binding .

- Bioassay Selection : Prioritize assays relevant to tetrahydropyrimidine bioactivity, such as kinase inhibition or apoptosis induction, based on precedents in pyrimidine derivatives .

- Data Analysis : Use IC₅₀ values and molecular docking to correlate substituent effects with activity .

Q. What strategies mitigate challenges in purity optimization during large-scale synthesis?

- Methodological Answer :

- Chromatography : Flash column chromatography with ethyl acetate/hexane gradients resolves polar byproducts .

- Recrystallization : Use methanol/water mixtures for final purification; solubility differences between product and impurities improve crystal lattice formation .

- Quality Control : Monitor purity via HPLC with UV detection (λ = 254 nm) and validate with melting point consistency .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Software Tools : Use Schrödinger’s QikProp or SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability .

- Metabolism Prediction : Cytochrome P450 enzyme interactions can be modeled via docking simulations (e.g., AutoDock Vina) to identify potential toxicity risks .

Q. What experimental approaches resolve contradictions in reported biological activity data for similar tetrahydropyrimidines?

- Methodological Answer :

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell line, passage number) to minimize variability .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets contributing to disparate results .

- Meta-Analysis : Cross-reference data from structurally related compounds (e.g., 2-thioxo vs. 2-oxo analogs) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.